molecular formula C9H11BrO2 B8661290 1-Bromo-3-(methoxymethoxy)-2-methylbenzene

1-Bromo-3-(methoxymethoxy)-2-methylbenzene

Cat. No. B8661290
M. Wt: 231.09 g/mol
InChI Key: RIBGTHMUZIOFCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-3-(methoxymethoxy)-2-methylbenzene is a useful research compound. Its molecular formula is C9H11BrO2 and its molecular weight is 231.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-3-(methoxymethoxy)-2-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-(methoxymethoxy)-2-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Bromo-3-(methoxymethoxy)-2-methylbenzene

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

1-bromo-3-(methoxymethoxy)-2-methylbenzene

InChI

InChI=1S/C9H11BrO2/c1-7-8(10)4-3-5-9(7)12-6-11-2/h3-5H,6H2,1-2H3

InChI Key

RIBGTHMUZIOFCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)OCOC

Origin of Product

United States

Synthesis routes and methods

Procedure details

13.9 g (74 mmol) of 3-bromo-2-methylphenol are dissolved in 120 mL of dimethylformamide and the mixture is cooled to 0° C. 3.6 g (90 mmol) of 60% sodium hydride are then added portionwise and the medium is stirred for 1 hour. 6.8 mL (90 mmol) of methoxymethyl chloride are then added slowly and the medium is warmed to room temperature and then stirred for 1 hour. After the usual treatment, the residue is purified by chromatography on silica gel (eluent: 80 heptane/20 ethyl acetate). The desired product is obtained in the form of a colourless oil (m=16.2 g; Y=95%).
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
6.8 mL
Type
reactant
Reaction Step Three

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